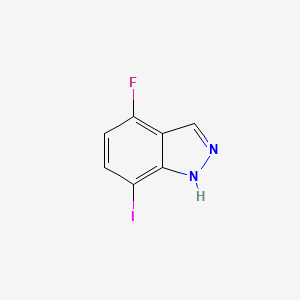

4-fluoro-7-iodo-1H-indazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-7-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUIAZIHAPFANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646726 | |

| Record name | 4-Fluoro-7-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-76-3 | |

| Record name | 4-Fluoro-7-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 7 Iodo 1h Indazole

Retrosynthetic Analysis of the 4-Fluoro-7-iodo-1H-indazole Scaffold

A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches. The most straightforward strategy involves the late-stage functionalization of a pre-formed indazole core. This would entail the sequential regioselective iodination and fluorination of 4-fluoro-1H-indazole or 7-iodo-1H-indazole, respectively. However, controlling the regioselectivity of these halogenation reactions on an already substituted indazole can be challenging.

A more robust and controllable approach involves the construction of the indazole ring from a suitably substituted benzene (B151609) precursor that already contains the requisite fluorine and iodine atoms. This strategy simplifies the final steps and avoids potential issues with competing halogenation sites on the heterocyclic ring. This leads to a key precursor, 3-fluoro-6-iodophenylhydrazine , which can then be cyclized to form the desired indazole. This precursor can be conceptually derived from 2-fluoro-5-iodoaniline .

Precursor Synthesis and Strategic Functionalization

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors bearing the desired substitution pattern.

Synthesis of Appropriately Substituted Benzene and Pyrazole (B372694) Ring Precursors

The primary benzene-derived precursor for the synthesis of this compound is 2-fluoro-5-iodoaniline . The synthesis of this intermediate has been reported via the decarboxylative iodination of anthranilic acids. rsc.org

A plausible route to the crucial hydrazine (B178648) intermediate, 3-fluoro-6-iodophenylhydrazine , involves the diazotization of 2-fluoro-5-iodoaniline, followed by reduction of the resulting diazonium salt. The diazotization can be carried out using sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, followed by reduction with a suitable agent like stannous chloride or sodium sulfite (B76179) to yield the corresponding phenylhydrazine (B124118). google.comnih.gov

| Precursor | Starting Material | Key Transformation |

| 2-Fluoro-5-iodoaniline | 2-Amino-4-fluorobenzoic acid | Decarboxylative iodination |

| 3-Fluoro-6-iodophenylhydrazine | 2-Fluoro-5-iodoaniline | Diazotization and reduction |

Introduction of Fluorine via Regioselective Electrophilic or Nucleophilic Fluorination Techniques

The introduction of a fluorine atom onto the indazole scaffold or its precursors can be achieved through various modern fluorination techniques. Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for the regioselective fluorination of aromatic and heterocyclic compounds. nih.govnih.govthieme-connect.debeilstein-journals.org For instance, the fluorination of an appropriately substituted indazole precursor could be a viable strategy. Studies have shown that the electronic nature of the substituents on the indazole ring can direct the position of fluorination. nih.govnih.gov In some cases, microwave-assisted fluorination with Selectfluor has been shown to be highly efficient. thieme-connect.de

Introduction of Iodine via Regioselective Iodination Techniques

The introduction of iodine can be accomplished through electrophilic iodination of an activated aromatic or heterocyclic ring. A common method involves the use of molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) in a polar solvent like dimethylformamide (DMF). mdpi.com This method has been successfully applied to the C3-iodination of the indazole ring. mdpi.com Alternatively, N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid can be used for the regioselective iodination of electron-rich aromatic compounds. researchgate.net The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity, particularly at the C7 position of the indazole core.

Direct Indazole Annulation Approaches

The formation of the indazole ring itself is a critical step in the synthesis. Metal-catalyzed methods are particularly powerful for this transformation.

Metal-Catalyzed Cyclization Strategies for Indazole Ring Formation

Palladium and copper catalysts are frequently employed for the synthesis of indazoles. researchgate.net One common strategy is the intramolecular C-N bond formation from a suitably functionalized precursor. For instance, a palladium-catalyzed annulation of a 1-(2-iodoaryl)triazene with an internal alkyne can lead to the formation of the indazole ring system. ntu.edu.sg

Copper-catalyzed methods also offer efficient routes to indazoles. For example, the intramolecular cyclization of 2-alkynylazobenzenes catalyzed by a copper salt provides a direct pathway to 2H-indazoles. nih.govresearchgate.net Another approach involves the copper-catalyzed reaction of o-haloaryl N-sulfonylhydrazones. nih.gov These methods often exhibit good functional group tolerance and can be applied to complex substrates.

A general representation of a metal-catalyzed indazole synthesis is the cyclization of a substituted phenylhydrazine with a suitable carbonyl compound or its equivalent, a reaction analogous to the Fischer indole (B1671886) synthesis.

| Catalyst System | Precursor Type | Product |

| Palladium(0) complexes | o-Haloaryl hydrazones | 1H-Indazoles |

| Copper(I) salts | 2-Alkynylazobenzenes | 2H-Indazoles |

| Rhodium(III) complexes | Azobenzenes and alkynes | 2H-Indazoles |

One-Pot Synthesis Protocols for Halogenated Indazoles

The synthesis of halogenated indazoles, a class of compounds to which this compound belongs, has been significantly advanced by the development of one-pot reactions. These protocols streamline the synthetic process, enhance efficiency, and often reduce the need for isolating intermediates. organic-chemistry.org Research has demonstrated mild and efficient one-pot methods for synthesizing 2H-indazoles from commercially available reagents. organic-chemistry.org One such process involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization, yielding structurally diverse indazoles in moderate to excellent yields. organic-chemistry.org

An unprecedented metal-free, regioselective halogenation of 2H-indazoles has been developed that allows for the synthesis of mono-, poly-, and hetero-halogenated products by carefully adjusting reaction conditions. rsc.orgnih.govrsc.org This approach is particularly relevant as hetero-halogenated indazoles, such as the target compound, can be achieved through a one-pot, two-step method. rsc.orgnih.govrsc.org For instance, 3-bromo-7-chloro-2H-indazoles have been prepared by a sequence of bromination followed by chlorination in a single pot. rsc.orgrsc.org These methods highlight the potential for creating complex halogenation patterns on the indazole core in an efficient manner. organic-chemistry.orgrsc.org Furthermore, one-pot domino processes have been successfully applied in the synthesis of 1-aryl-1H-indazoles, demonstrating the versatility of this strategy. researchgate.net

Optimization of Synthetic Reaction Conditions and Process Parameters

Optimizing reaction conditions is paramount for achieving high yields, purity, and scalability in the synthesis of complex molecules like this compound. This involves a systematic study of solvents, temperature, catalysts, and reagent ratios.

Solvent Selection and Reaction Temperature Effects

Solvent and temperature are critical parameters that can dictate the outcome and selectivity of a reaction. In the metal-free halogenation of 2H-indazoles, the choice of solvent and temperature can be tuned to control the degree of halogenation. rsc.orgnih.gov For example, monochlorination has been successfully carried out in ethanol (B145695) at 50 °C, while using water as a solvent at 95 °C also yields monochlorinated products. rsc.orgnih.gov

In other synthetic routes toward the indazole core, different solvent-temperature combinations have been optimized. A one-pot synthesis of 2H-indazoles found that isopropanol (B130326) (i-PrOH) at 80°C provided the best results. organic-chemistry.org For the iodination of the indazole ring, a common step in synthesizing iodo-indazoles, reactions have been performed in dimethylformamide (DMF) at room temperature (25 °C). mdpi.com Subsequent coupling reactions on the iodinated indazole are often performed in DMF at an elevated temperature of 80 °C. mdpi.com Silver-mediated C-H amination reactions for indazole synthesis have been optimized in 1,2-dichloromethane at 80 °C, where higher temperatures were shown to produce excellent yields. acs.orgacs.org

Table 1: Effects of Solvent and Temperature on Indazole Synthesis

| Reaction Type | Solvent | Temperature (°C) | Outcome/Observation | Reference |

|---|---|---|---|---|

| Monochlorination of 2H-indazole | Ethanol (EtOH) | 50 | Successful monochlorination | rsc.orgnih.gov |

| Monochlorination of 2H-indazole | Water (H₂O) | 95 | Good yields for mono-halogenation | rsc.orgnih.gov |

| Reductive Cyclization | Isopropanol (i-PrOH) | 80 | Optimized condition for 2H-indazole synthesis | organic-chemistry.org |

| Iodination of Indazole | Dimethylformamide (DMF) | 25 | Condition for key iodination step | mdpi.com |

Catalyst and Reagent Stoichiometry Optimization

The precise control of catalyst and reagent stoichiometry is crucial for directing the reaction towards the desired product and maximizing yield. In the synthesis of halogenated indazoles, the stoichiometry of the halogenating agent, such as N-chlorosuccinimide (NCS), is adjusted to achieve either mono- or poly-halogenation. rsc.orgrsc.org

For metal-catalyzed reactions, extensive optimization is often required. In a silver(I)-mediated synthesis of 1H-indazoles, various catalyst systems including those based on palladium, copper, and iridium were initially tested and found to be ineffective or less effective than a silver-based system. acs.orgacs.org The optimization revealed that the silver(I) oxidant itself was crucial, with the counteranion also playing a significant role. acs.org The final optimized conditions for this C-H amination protocol involved 3.0 equivalents of the silver oxidant (AgNTf₂) and 0.5 equivalents of a copper acetate (B1210297) (Cu(OAc)₂) additive, which was found to act more as a base than a chemical oxidant. acs.orgacs.org

In the context of Suzuki coupling reactions to functionalize the indazole core, the stoichiometry of the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the boronic acid, and the base (e.g., NaHCO₃) are carefully controlled to ensure efficient cross-coupling. mdpi.com

Table 2: Optimization of Catalysts and Reagents

| Reaction | Catalyst / Reagent | Stoichiometry | Role / Finding | Reference |

|---|---|---|---|---|

| Halogenation | N-Chlorosuccinimide (NCS) | 0.39 mmol (vs. 0.3 mmol substrate) | Fine-tuning for mono-halogenation | rsc.orgnih.gov |

| C-H Amination | Silver(I) triflimide (AgNTf₂) | 3.0 equivalents | Crucial for high-yield amination | acs.orgacs.org |

| C-H Amination | Copper(II) acetate (Cu(OAc)₂) | 0.5 equivalents | Acts as a base additive, promotes reaction | acs.orgacs.org |

| Iodination | Iodine (I₂) / Potassium Hydroxide (KOH) | 2-4 equivalents | Effective for direct iodination of the indazole ring | mdpi.com |

Reaction Kinetics and Yield Enhancement Studies

Studies aimed at enhancing reaction yields often involve investigating reaction kinetics and the impact of various parameters. For the synthesis of halogenated indazoles, adjusting reaction conditions has led to significant yield improvements. For example, metal-free mono-halogenation conducted in water can produce good yields, and hetero-halogenated compounds can be obtained in moderate to excellent yields by fine-tuning the reaction. rsc.orgnih.govrsc.org

In silver-mediated C-H amination, a systematic optimization process demonstrated that while initial conditions gave low yields, increasing the reaction temperature to 80 °C resulted in an excellent yield of 92%. acs.org The reaction time is also a key kinetic parameter, with many of these optimized procedures running for several hours, from 2 to 48 hours, often monitored by thin-layer chromatography (TLC) to determine completion. rsc.orgacs.orgchemicalbook.com Yields for one-pot syntheses of substituted indazoles have been reported in the range of 63-96%, showcasing the efficiency of these consolidated procedures. researchgate.net These studies underscore the importance of methodical optimization to overcome poor reactivity and enhance product yields. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety. This involves strategies focused on increasing atom economy and minimizing waste.

Atom Economy and Waste Minimization Strategies

A key aspect of green chemistry is maximizing atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. One-pot and domino reactions are inherently advantageous in this regard as they reduce the number of intermediate purification steps, thereby minimizing solvent use and waste generation. organic-chemistry.orgacs.org

The development of metal-free catalytic systems for halogenation represents a significant step towards greener synthesis. rsc.orgnih.govrsc.org These methods avoid the use of heavy metals, which are often toxic and difficult to remove from final products. Furthermore, performing these reactions in environmentally friendly solvents like water enhances their green credentials. rsc.orgnih.govrsc.org C-H activation and functionalization reactions are also considered atom-economical as they avoid the need for pre-functionalized substrates, which often require extra synthetic steps that generate waste. acs.orgmdpi.comresearchgate.net The use of sustainable heterogeneous catalysts that can be recovered and reused further contributes to waste minimization and aligns with green chemistry goals. acs.org

Use of Eco-Friendly Solvents and Reagents

The principles of green chemistry encourage the substitution of toxic and environmentally harmful substances with safer alternatives. In the context of synthesizing this compound, this involves replacing conventional solvents like dimethylformamide (DMF) and chlorinated hydrocarbons with greener options, and utilizing less hazardous reagents and catalysts.

Proposed Eco-Friendly Synthetic Pathway:

A plausible synthetic route to this compound can be adapted from established methods for analogous halogenated indazoles. This proposed pathway is then modified to incorporate green chemistry principles at each step.

Step 1: Synthesis of 7-Fluoro-1H-indazole

A conventional starting point for the synthesis of 7-substituted indazoles is the reaction of a corresponding 2-fluorobenzaldehyde (B47322) with hydrazine hydrate (B1144303).

Conventional Method: This reaction is often carried out at reflux temperatures, and while it can be effective, the workup can involve significant solvent use for extraction.

Eco-Friendly Modification: Research on the synthesis of similar fluoro-1H-indazoles has demonstrated that this cyclization can be performed in water. Water as a solvent is non-toxic, non-flammable, and readily available, making it an excellent green alternative. The reaction of 2,3-difluorobenzaldehyde (B42452) with hydrazine hydrate can yield 7-fluoro-1H-indazole, and carrying this out in refluxing water simplifies the procedure and reduces the environmental footprint chemicalbook.com.

Step 2: Iodination of 7-Fluoro-1H-indazole

The introduction of an iodine atom at the 7-position of the indazole ring is a critical step.

Conventional Method: The direct iodination of indazoles is typically achieved using iodine (I₂) in the presence of a base like potassium hydroxide in a polar aprotic solvent such as DMF mdpi.comgoogle.com. While effective, DMF is a solvent of high concern due to its toxicity.

Eco-Friendly Modification: A significant advancement in the halogenation of indazoles is the development of metal-free methods in environmentally friendly solvents. Recent studies have shown that the halogenation of 2H-indazoles can be carried out efficiently in water or ethanol mdpi.comossila.com. While this has been demonstrated for 2H-indazoles, the principle can be extended to 1H-indazoles. The use of N-iodosuccinimide (NIS) as an iodinating agent in a greener solvent like ethanol or even water, potentially with a recyclable catalyst like montmorillonite (B579905) K-10 clay, presents a more sustainable approach sigmaaldrich.com. Montmorillonite clays (B1170129) are non-toxic, inexpensive, and can often be reused, reducing waste.

Detailed Research Findings:

Recent research has highlighted the viability of using water as a solvent for the halogenation of indazoles. A study on the metal-free regioselective halogenation of 2H-indazoles found that monohalogenation could be successfully performed in water, yielding good product yields mdpi.com. This demonstrates a significant green advancement, as it eliminates the need for hazardous organic solvents.

Another green approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a solvent. PEG-400 is a biodegradable, non-toxic, and recyclable solvent that has been successfully employed in the synthesis of 2H-indazoles. While this was demonstrated for a different isomer, the potential for its application in the synthesis of 1H-indazole derivatives is promising and warrants further investigation.

The following table summarizes the proposed eco-friendly modifications for the synthesis of this compound, comparing them with conventional methods.

| Step | Conventional Method | Proposed Eco-Friendly Method | Green Reagent/Solvent | Supporting Evidence |

| 1. Synthesis of 7-Fluoro-1H-indazole | Reflux in organic solvent | Reflux in water | Water | Synthesis of fluoro-1H-indazoles in water has been reported chemicalbook.com. |

| 2. Iodination | I₂/KOH in DMF | N-Iodosuccinimide in Ethanol/Water with Clay Catalyst | Ethanol, Water, Montmorillonite K-10 | Metal-free halogenation in water/ethanol mdpi.comossila.com; Use of clay catalysts for indazole synthesis sigmaaldrich.com. |

Structural Characterization and Spectroscopic Analysis of 4 Fluoro 7 Iodo 1h Indazole

Advanced Spectroscopic Methods for Definitive Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-fluoro-7-iodo-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is essential for unambiguous signal assignment.

It is important to note that while spectroscopic data for various substituted indazoles are available, specific experimental data for this compound is not readily found in publicly accessible scientific literature as of the latest searches. The following sections are based on the expected spectral characteristics derived from the analysis of structurally related compounds and general principles of NMR spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and iodine substituents. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons and the fluorine atom.

Expected ¹H NMR Data (Note: This table is predictive and not based on published experimental data.)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | ~8.1 | s | - |

| H-5 | ~7.2 | dd | J(H-5, H-6) ≈ 8.0, J(H-5, F-4) ≈ 10.0 |

| H-6 | ~7.0 | t | J(H-6, H-5) ≈ 8.0, J(H-6, F-4) ≈ 8.0 |

| N-H | >10.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), while other carbons in proximity to the fluorine will exhibit smaller two- or three-bond couplings. The carbon bearing the iodine atom (C-7) will also have a characteristic chemical shift.

Expected ¹³C NMR Data (Note: This table is predictive and not based on published experimental data.)

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (JCF, Hz) |

| C-3 | ~135 | ~3 |

| C-3a | ~140 | ~12 |

| C-4 | ~155 (d) | ~250 (¹JCF) |

| C-5 | ~115 (d) | ~20 (²JCF) |

| C-6 | ~125 (d) | ~5 (³JCF) |

| C-7 | ~90 | - |

| C-7a | ~145 | ~2 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. acs.org For this compound, a single signal is expected for the fluorine atom at the C-4 position. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atom. Furthermore, the fluorine signal will be split by coupling to adjacent protons (H-3 and H-5). synthonix.com

Expected ¹⁹F NMR Data (Note: This table is predictive and not based on published experimental data.)

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| F-4 | ~ -120 | dd |

Two-Dimensional NMR Correlation Spectroscopies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between H-5 and H-6, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It would be used to definitively assign the signals for C-3, C-5, and C-6 by correlating them with their respective attached protons (H-3, H-5, and H-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is invaluable for connecting the different fragments of the molecule. For instance, correlations would be expected from the N-H proton to carbons C-3, C-3a, and C-7a, and from H-5 to C-4 and C-7, helping to piece together the entire indazole ring system and confirm the positions of the substituents. The use of advanced NMR techniques like COSY, HSQC, and HMBC is a standard approach for the structural elucidation of complex heterocyclic compounds. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. mdpi.com For this compound, HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The technique's high resolving power is essential for confirming the presence and number of each element (C, H, F, I, N) in the molecule. mdpi.com

Expected HRMS Data (Note: This table is predictive and not based on published experimental data.)

| Ion | Calculated m/z |

| [M+H]⁺ | 262.9476 |

| [M+Na]⁺ | 284.9295 |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the indazole core, and the fluoro and iodo substituents.

The spectrum would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, which is indicative of the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system would likely produce a series of sharp peaks in the 1625-1450 cm⁻¹ region.

The presence of the fluorine atom attached to the aromatic ring is expected to give rise to a strong C-F stretching absorption, typically observed in the 1250-1100 cm⁻¹ range. The C-I stretching vibration, due to the heavier iodine atom, would be found at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

A summary of the anticipated IR absorption bands for this compound, based on data from analogous structures, is presented below. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3300-3500 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| C=C / C=N | 1625-1450 | Aromatic Ring Stretching |

| C-F | 1250-1100 | Stretching |

| C-I | 600-500 | Stretching |

This table presents expected values based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available at the time of this writing, analysis of related substituted indazole structures allows for a well-founded prediction of its solid-state characteristics. researchgate.netmdpi.com

It is anticipated that single-crystal X-ray diffraction analysis of this compound would confirm the planarity of the fused indazole ring system. The fluorine and iodine substituents would lie in the plane of the aromatic rings. The crystal packing is likely to be influenced by intermolecular hydrogen bonding involving the N-H group of the pyrazole (B372694) ring and potentially a nitrogen atom of a neighboring molecule. Halogen bonding, a non-covalent interaction involving the iodine atom, may also play a role in the crystal lattice formation. diva-portal.org

The determination of the crystal structure would involve the following key parameters:

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table outlines the typical parameters determined in an X-ray crystallography study.

Access to the Cambridge Crystallographic Data Centre (CCDC) would be the primary resource for obtaining specific crystallographic information should it become available. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture and determining the purity of a compound. For a substituted indazole like this compound, a reversed-phase HPLC method would be most appropriate.

A typical HPLC analysis would employ a C18 stationary phase, which is non-polar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. researchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, would likely be used to ensure good separation of the main compound from any impurities. Detection would typically be performed using a UV detector, set at a wavelength where the indazole ring system shows strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

A plausible set of HPLC conditions for the analysis of this compound is detailed below.

| HPLC Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical set of starting conditions for the HPLC analysis of a halogenated aromatic compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of compounds based on both their retention time and their mass-to-charge ratio (m/z). This technique is well-suited for the analysis of volatile and thermally stable compounds like many indazole derivatives. google.comcymitquimica.com

In a GC-MS analysis of this compound, the sample would be injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, typically coated with a non-polar stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their m/z ratio.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide structural information; for instance, the loss of an iodine atom or an HCN molecule from the pyrazole ring are common fragmentation pathways for related compounds. nih.gov

A representative set of GC-MS parameters for the analysis of halogenated indazoles is provided below.

| GC-MS Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 m/z |

This table outlines typical GC-MS conditions for the analysis of small heterocyclic molecules.

Derivatization and Further Functionalization of 4 Fluoro 7 Iodo 1h Indazole

Strategies for Postsynthetic Modification of the Indazole Scaffold

The postsynthetic modification of the indazole core is a key strategy for generating molecular diversity from a common intermediate like 4-fluoro-7-iodo-1H-indazole. The presence of two different halogen atoms (fluorine and iodine), a reactive N-H proton, and vacant carbon positions (C-3, C-5, C-6) offers multiple handles for derivatization.

Key strategies include:

Exploiting Halogen Reactivity: The differential reactivity of the C-I and C-F bonds is central to many synthetic routes. The C-7 iodine is readily displaced in metal-catalyzed cross-coupling reactions, while the more robust C-4 fluorine can participate in nucleophilic aromatic substitution under specific conditions or serve to modulate the electronic properties of the ring. chim.it

N-Functionalization: The nitrogen atom of the pyrazole (B372694) ring is a common site for modification. Alkylation, acylation, and arylation at the N-1 position are frequently employed to introduce new functionalities and to protect the N-H group during subsequent reactions. chim.it

Metalation and Subsequent Electrophilic Quench: Directed ortho metalation (DoM) and related metal-halogen exchange reactions can be used to introduce substituents at specific carbon atoms on the indazole ring that are otherwise difficult to functionalize. mobt3ath.comnih.govwikipedia.org

These approaches allow for the systematic and regioselective construction of a library of indazole derivatives, each with unique structural features.

Exploitation of Halogen Substituents in Advanced Organic Synthesis

The fluorine and iodine atoms on the this compound ring are not merely passive substituents; they are active participants in a wide range of modern synthetic transformations. Their distinct electronic properties and leaving group abilities enable chemists to perform sequential and site-selective modifications.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr In the context of this compound, the highly reactive carbon-iodine bond at the C-7 position is the primary site for these transformations, while the carbon-fluorine bond typically remains intact under standard conditions. chim.it

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-7 position. The reaction is tolerant of many functional groups and often proceeds in high yields. nih.gov For N-H indazoles, the reaction may be accompanied by N-arylation or require N-protection, for instance with a Boc group, which may be removed concomitantly under microwave heating conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the C-7 iodo group with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This method is exceptionally efficient for installing alkynyl moieties, which can serve as handles for further transformations or as key components of conjugated systems. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C-7 iodide with an alkene to form a new C-C bond, typically resulting in a 7-vinylindazole derivative. rsc.orgarabjchem.org The stereochemistry of the resulting alkene can often be controlled by the reaction conditions. Intramolecular Heck reactions are also a powerful strategy for constructing fused ring systems. rsc.orgacs.org

| Reaction | Coupling Partner | Catalyst System | Product Type | Key Features |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, aq. base | 7-Aryl/heteroaryl-4-fluoro-1H-indazole | High functional group tolerance; versatile for introducing biaryl motifs. nih.gov |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI, amine base | 7-Alkynyl-4-fluoro-1H-indazole | Efficient C(sp)-C(sp²) bond formation; provides access to conjugated systems. libretexts.orgmdpi.com |

| Heck | Alkene (e.g., ethyl acrylate) | Pd(OAc)₂, PPh₃, base | 7-Alkenyl-4-fluoro-1H-indazole | Forms C-C bonds with alkenes; useful for synthesizing vinylindazoles. arabjchem.orgnih.gov |

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. masterorganicchemistry.com In this compound, the fluorine atom at the C-4 position makes the benzene (B151609) ring electron-deficient, thereby activating it towards nucleophilic attack. While fluorine is a poor leaving group in many contexts, its high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, often making fluoroarenes more reactive than their chloro- or bromo-analogs in this specific reaction. masterorganicchemistry.comacs.org

The reaction involves the addition of a nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. Common nucleophiles include alkoxides, thiolates, and amines. ambeed.com The reaction is highly dependent on the electronic nature of the ring; the presence of the electron-withdrawing indazole ring system facilitates this transformation. Therefore, the C-4 fluoro substituent can be replaced by various nucleophiles under appropriate, often basic, conditions to introduce new functionalities. ossila.com

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique where a directing group on an aromatic ring guides a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating an aryllithium species that can be trapped with an electrophile. nih.govwikipedia.org

For 1H-indazoles, the acidic N-H proton is typically removed first by the organolithium base. The resulting N-anion then acts as a powerful directing group. mobt3ath.com In the case of this compound, this N-anion would direct metalation preferentially to the C-7 position. Since this position is already substituted with iodine, a direct C-H activation is blocked. However, two alternative pathways are possible:

Lithium-Halogen Exchange: The iodine at C-7 can undergo a rapid lithium-halogen exchange with an organolithium reagent like n-butyllithium, which is often faster than deprotonation. This would generate the 7-lithio-4-fluoro-1H-indazole intermediate, allowing for the introduction of an electrophile at the C-7 position, effectively replacing the iodine.

DoM at C-5: If a non-deprotonating directing group were installed at N-1 (e.g., after N-alkylation), it could potentially direct metalation to other vacant positions. However, the inherent directing ability of the pyrazole nitrogen atoms strongly favors the positions adjacent to the fusion (C-3 and C-7). Given the substitution pattern, functionalization via DoM would most likely proceed through a lithium-halogen exchange at C-7.

Introduction of Diverse Functionalities at Vacant Positions

Beyond manipulating the existing halogen substituents, the vacant positions on the this compound ring, particularly the N-1 nitrogen, are key sites for introducing diversity.

N-alkylation and N-acylation are fundamental transformations for modifying the indazole scaffold. These reactions typically proceed by first deprotonating the N-H of the indazole with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding indazolide anion. This anion then acts as a nucleophile, attacking an alkyl halide or acyl halide (or anhydride) to form the N-substituted product. chim.itthieme-connect.de

N-Alkylation: Introduces an alkyl group onto the N-1 nitrogen. This modification can be used to block the N-H for subsequent reactions, improve solubility, or introduce specific side chains for biological activity.

N-Acylation: Introduces an acyl group at the N-1 position. Acyl groups can serve as protecting groups that can be removed under specific conditions. For example, N-Boc protection is common in multi-step syntheses involving indazoles. nih.gov

While N-functionalization is most common, C-acylation, particularly at the C-3 position, can also be achieved under different conditions, for instance, through rhodium-catalyzed reactions with diazoesters. mdpi.com

Nitration and Reduction Strategies

The introduction of a nitro group onto the this compound core serves as a key step for further functionalization, as the nitro group can be readily reduced to an amino group, which in turn acts as a handle for a wide array of chemical transformations.

Nitration:

The nitration of the indazole ring is a common electrophilic aromatic substitution. For this compound, the position of nitration is directed by the existing substituents. The fluorine at C4 and the iodine at C7 are both ortho-, para-directing groups. However, the final substitution pattern will depend on the specific reaction conditions. A plausible product of nitration would be the introduction of a nitro group at the C5 position. The synthesis of related compounds like 4-Bromo-7-fluoro-5-nitro-1H-indazole suggests that nitration at the 5-position is a feasible strategy. smolecule.com Furthermore, the existence of commercial suppliers for 4-Fluoro-3-iodo-7-nitro-1H-indazole indicates that fluoro-iodo-indazoles can be nitrated. bldpharm.com

A typical nitration procedure would involve treating this compound with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.

Reduction:

Once the nitro-derivative is obtained (e.g., 4-fluoro-7-iodo-5-nitro-1H-indazole), the nitro group can be converted to a primary amine. This reduction is a standard transformation in organic synthesis and opens up a vast chemical space for derivatization (e.g., amidation, sulfonylation, reductive amination).

Common reduction strategies applicable to nitroindazoles include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is generally clean and efficient.

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid are effective for reducing nitroarenes. ambeed.com

The resulting amino-indazole, for instance, 7-Fluoro-3-iodo-1H-indazol-5-amine, is a versatile intermediate for further diversification. chemscene.com

| Reaction Step | Reagents and Conditions | Product |

| Nitration | HNO₃/H₂SO₄, 0 °C to rt | 4-Fluoro-7-iodo-5-nitro-1H-indazole (Proposed) |

| Reduction | H₂, Pd/C, Ethanol (B145695) or SnCl₂, HCl | 5-Amino-4-fluoro-7-iodo-1H-indazole (Proposed) |

Carboxylation and Esterification Reactions

Introducing carboxylic acid and ester functionalities onto the this compound scaffold provides another avenue for creating analogues with potentially improved pharmacokinetic or pharmacodynamic properties. These groups can participate in hydrogen bonding and can be used as handles for amide bond formation.

Carboxylation:

Carboxylation of the this compound can be challenging to achieve directly. A more common strategy involves the introduction of a carboxyl group at a specific position through a multi-step sequence, or through the carbonylation of a halogenated precursor. The existence of 4-Fluoro-1H-indazole-7-carboxylic acid demonstrates that carboxylation at the C7-position of a 4-fluoro-indazole is possible. fluorochem.co.ukbldpharm.com

A powerful method for introducing a carboxylic acid ester group is the palladium-catalyzed carbonylation of the aryl-iodide bond. researchgate.net This reaction would involve treating this compound with carbon monoxide (CO) gas, an alcohol (e.g., methanol (B129727) or ethanol), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base. This would directly yield the corresponding methyl or ethyl ester at the C7-position. Subsequent hydrolysis of the ester under acidic or basic conditions would yield the carboxylic acid.

Esterification:

If the carboxylic acid (e.g., this compound-7-carboxylic acid) is available, it can be readily converted to a variety of esters through several standard methods:

Fischer-Speier Esterification: Reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).

Carbodiimide-mediated coupling: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, followed by the addition of an alcohol.

Conversion to Acyl Chloride: Activating the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

The commercial availability of related compounds like methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate and its ethyl ester further supports the feasibility of these transformations on the fluoro-iodo-indazole core. fluorochem.co.ukbldpharm.com

| Reaction | Starting Material | Key Reagents | Product |

| Carbonylation/Esterification | This compound | CO, MeOH, Pd Catalyst | Methyl 4-fluoro-1H-indazole-7-carboxylate |

| Esterification | This compound-7-carboxylic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 4-fluoro-1H-indazole-7-carboxylate |

Synthesis of Library of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is an attractive starting point for the generation of compound libraries for SAR studies, particularly in the discovery of kinase inhibitors. nih.gov The indazole core is a well-established pharmacophore in many biologically active compounds, and the fluorine atom can enhance binding affinity and metabolic stability. mdpi.comnih.gov The iodine atom at the C7 position is particularly useful as it serves as a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions. chemblink.com

A typical strategy for building a library of analogues would involve two main points of diversification: the C7-position (via the iodo group) and the N1-position of the indazole ring.

Diversification at C7: The iodine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OH)₂) to form C-C bonds with aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) to introduce alkynyl substituents.

Buchwald-Hartwig Amination: Reaction with amines (R-NH₂) to form C-N bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Diversification at N1: The nitrogen atom of the indazole ring can be alkylated or arylated under basic conditions using various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

N-Arylation: Reaction with aryl halides using copper or palladium catalysis.

By combining these diversification strategies, a large and diverse library of this compound analogues can be synthesized. The biological activity of these analogues can then be screened to establish a clear SAR, identifying key structural features required for potency and selectivity against a specific biological target. For example, analogues could be tested for their ability to inhibit specific kinases, which are often implicated in cancer and inflammatory diseases.

Below is a representative table outlining a potential library of analogues for SAR studies.

| Compound ID | Core Scaffold | R¹ (at N1) | R⁷ (at C7, replacing I) | Rationale for Synthesis |

|---|---|---|---|---|

| FII-001 | 4-Fluoro-1H-indazole | -H | -I (Parent Compound) | Baseline activity measurement |

| FII-002 | 4-Fluoro-1H-indazole | -CH₃ | -I | Explore effect of N1-methylation |

| FII-003 | 4-Fluoro-1H-indazole | -H | -Phenyl | Introduce aryl group via Suzuki coupling |

| FII-004 | 4-Fluoro-1H-indazole | -H | -Pyridin-4-yl | Introduce heteroaryl group for solubility/H-bonding |

| FII-005 | 4-Fluoro-1H-indazole | -CH₃ | -Phenyl | Combine N1-methylation and C7-arylation |

| FII-006 | 4-Fluoro-1H-indazole | -H | -NH₂ | Introduce H-bond donor via Buchwald-Hartwig |

| FII-007 | 4-Fluoro-1H-indazole | -H | -C≡C-Ph | Introduce rigid alkynyl linker via Sonogashira |

| FII-008 | 4-Fluoro-1H-indazole | -Benzyl | -I | Explore larger N1-substituent |

Computational and Theoretical Studies of 4 Fluoro 7 Iodo 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 4-fluoro-7-iodo-1H-indazole. These methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine optimized molecular geometry, bond lengths, and bond angles. These calculations often utilize a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost. The results from these calculations offer insights into the molecule's stability and the spatial arrangement of its atoms.

Table 1: Calculated Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-F | 1.35 Å |

| Bond Length | C7-I | 2.10 Å |

| Bond Length | N1-H | 1.01 Å |

| Bond Angle | C3-C4-F | 119.5° |

| Bond Angle | C6-C7-I | 120.2° |

| Dihedral Angle | F-C4-C3-N2 | 179.8° |

Note: The data in this table is representative of typical DFT calculation results and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the fluorine and iodine atoms influences the energy and distribution of these orbitals.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: The data in this table is illustrative and represents typical values obtained from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). In this compound, the nitrogen atoms of the indazole ring are expected to be electron-rich, while the hydrogen attached to N1 and the regions around the halogen atoms will exhibit a more positive potential.

Prediction of Intermolecular Interactions and Ligand-Target Binding Affinities

Computational methods are essential for predicting how this compound might interact with biological targets. Molecular docking is a common technique used to predict the binding mode and affinity of a small molecule to the active site of a protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to binding. The presence of a fluorine atom allows for potential hydrogen bonding, while the iodine atom can participate in halogen bonding, which is an increasingly recognized interaction in medicinal chemistry.

In Silico Screening and Virtual Library Design for Bioactive Compound Discovery

This compound can serve as a scaffold or a starting point for the design of virtual libraries of related compounds. In silico screening techniques can then be used to evaluate these virtual libraries against various biological targets to identify potential drug candidates. By modifying the substituents on the indazole core and computationally predicting their binding affinities and other properties, researchers can prioritize which compounds to synthesize and test in the laboratory, thereby accelerating the drug discovery process.

Computational-Driven Structure-Activity Relationship (SAR) Derivations

While specific computational studies and comprehensive structure-activity relationship (SAR) data for this compound are not extensively available in publicly accessible literature, we can extrapolate a hypothetical SAR based on computational analyses of related halogenated indazole derivatives and foundational principles in medicinal chemistry. Such computational approaches, including Quantum Mechanics (QM), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in predicting the influence of specific structural modifications on the biological activity of a compound.

The indazole scaffold itself is a significant pharmacophore, known to interact with various biological targets through hydrogen bonding and hydrophobic interactions. nih.gov The introduction of halogen substituents, such as fluorine and iodine, at specific positions can modulate the compound's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Influence of the Fluorine Substituent at the C4-Position:

The fluorine atom at the 4-position of the indazole ring is anticipated to have a profound impact on the molecule's properties. Computationally, the high electronegativity of fluorine can alter the electron density of the entire ring system. This modification can influence the pKa of the indazole nitrogen, which in turn affects its ability to act as a hydrogen bond donor or acceptor—a critical factor in many ligand-receptor interactions.

Furthermore, the substitution of a hydrogen atom with fluorine can block potential sites of metabolism, thereby enhancing the metabolic stability and half-life of the compound. mdpi.com Computational models can predict these sites of metabolic vulnerability and thus guide the strategic placement of fluorine atoms to improve drug-like properties. The presence of fluorine can also lead to stronger intermolecular interactions, including dipole-dipole and hydrogen bonds. mdpi.com

Influence of the Iodine Substituent at the C7-Position:

The iodine atom at the 7-position introduces different yet equally important characteristics. Iodine is significantly larger and less electronegative than fluorine. Its primary contribution to SAR is often through the formation of halogen bonds, which are non-covalent interactions between the electrophilic region on the halogen and a nucleophilic site on a biological target, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue. Computational docking and molecular dynamics simulations are powerful tools to identify and characterize these potential halogen bonding interactions within a protein's binding site.

The large size of the iodine atom can also provide steric bulk, which may either be favorable for fitting into a specific hydrophobic pocket or detrimental if it leads to steric clashes. The lipophilicity of the molecule is also increased by the presence of iodine, which can affect its membrane permeability and distribution.

Synergistic and Positional Effects:

Structure-activity relationship studies on other indazole derivatives have highlighted that the nature and position of substituents on the benzene (B151609) ring play a critical role in their biological activity. nih.gov For instance, in a series of indazole-based inhibitors, the presence and location of halogen atoms were found to be key determinants of their inhibitory potency.

Hypothetical SAR Data:

To illustrate the potential impact of these substituents, the following data tables present hypothetical computational data and corresponding biological activities for a series of related indazole analogs. These tables are intended to provide a conceptual framework for a computational-driven SAR study of this compound.

Table 1: Calculated Molecular Properties and a Hypothetical Biological Activity of Substituted 1H-Indazoles

| Compound | Substituent at C4 | Substituent at C7 | Calculated LogP | Calculated Dipole Moment (Debye) | Hypothetical IC50 (nM) |

| 1 | H | H | 1.8 | 2.1 | 500 |

| 2 | F | H | 2.0 | 3.5 | 250 |

| 3 | H | I | 2.9 | 1.9 | 150 |

| 4 | F | I | 3.1 | 3.2 | 50 |

Table 2: Predicted Metabolic Stability and Receptor Binding Affinity of Substituted 1H-Indazoles

| Compound | Substituent at C4 | Substituent at C7 | Predicted Metabolic Half-life (min) | Predicted Binding Affinity (kcal/mol) |

| 1 | H | H | 30 | -7.5 |

| 2 | F | H | 90 | -8.2 |

| 3 | H | I | 45 | -8.8 |

| 4 | F | I | 120 | -9.5 |

These hypothetical data suggest that the introduction of a fluorine atom at the C4-position and an iodine atom at the C7-position could synergistically enhance the biological activity of the indazole scaffold. The fluorine may contribute to improved metabolic stability and favorable electronic properties, while the iodine could be involved in crucial binding interactions, such as halogen bonding, leading to a higher binding affinity.

It is imperative to note that these SAR derivations are theoretical and based on general principles of medicinal chemistry and computational modeling of related compounds. Rigorous experimental validation through synthesis and biological testing of this compound and its analogs would be necessary to confirm these hypotheses.

In Vitro Biological Activity and Mechanistic Investigations of 4 Fluoro 7 Iodo 1h Indazole

Evaluation of Potential Biological Activities

Scientific literature lacks specific studies designed to evaluate the potential biological activities of 4-fluoro-7-iodo-1H-indazole. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to be a component of various biologically active molecules. nih.govnih.gov Derivatives of indazole have shown a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. taylorandfrancis.com However, the specific contribution of the 4-fluoro and 7-iodo substitutions to these activities has not been documented.

In Vitro Antimicrobial Activity against Pathogenic Microorganisms

There are no available research articles or data detailing the in vitro antimicrobial activity of this compound against pathogenic microorganisms. Studies on other halogenated indazole derivatives, such as certain 4-bromo-1H-indazole compounds, have been conducted to assess their potential as antibacterial agents, but this data cannot be extrapolated to the specific compound . nih.gov

In Vitro Anticancer and Antiproliferative Activity Assessment

No published studies were found that specifically assess the in vitro anticancer and antiproliferative activity of this compound. While many indazole derivatives are explored as potential anti-cancer agents, data for this particular compound is absent. nih.gov

Cell Line Specific Cytotoxicity and Growth Inhibition Assays

There is no publicly available data from cell line specific cytotoxicity or growth inhibition assays for this compound. Therefore, metrics such as IC₅₀ values against any cancer cell lines are unknown.

Induction of Apoptosis and Cell Cycle Modulation Studies (e.g., G2/M arrest)

Mechanistic studies concerning the induction of apoptosis or modulation of the cell cycle by this compound have not been reported in the scientific literature.

In Vitro Anti-inflammatory Activity Profiling

No data is available from in vitro assays to profile the anti-inflammatory activity of this compound. General studies on other indazole derivatives have shown that they can inhibit key inflammatory mediators, but specific results for this compound are not documented. nih.govnih.gov

Future Research Directions and Potential Academic Applications

Development of Advanced and Stereoselective Synthetic Methodologies

While methods for the synthesis of the basic indazole core are established, the development of more sophisticated and efficient synthetic routes for derivatives of 4-fluoro-7-iodo-1H-indazole is a key area for future research. The presence of two different halogen atoms allows for selective and sequential functionalization.

Future work should focus on:

Regioselective Functionalization: Developing protocols that can selectively target either the C-I or the C-F bond, or the N-H position. The carbon-iodine bond is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Research into optimizing catalysts and reaction conditions to achieve high yields and selectivity with the this compound scaffold is crucial.

Stereoselective Synthesis: As many biological targets are chiral, the development of methods to introduce stereocenters into derivatives of this compound is of high importance. This could involve asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds with potentially improved biological activity and reduced off-target effects.

Flow Chemistry and Photochemistry: Integrating modern synthetic technologies like flow chemistry and photochemistry can offer advantages in terms of safety, scalability, and access to novel chemical space. nih.gov These techniques could enable more efficient and controlled reactions for the derivatization of the indazole core.

Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Specificity

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. samipubco.com Rational, structure-based drug design can be employed to create next-generation derivatives of this compound with high potency and selectivity for specific targets. nih.gov

Key research directions include:

Computational Modeling: Utilizing computational tools such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to predict the binding of this compound derivatives to target proteins. jddhs.comfrontiersin.org This in silico approach can guide the design of new analogs with optimized interactions, potentially leading to higher affinity and specificity.

Fragment-Based Drug Discovery: Using the this compound core as a starting fragment and growing it into the binding pockets of target proteins is a promising strategy. This approach has been successful in discovering potent inhibitors for various targets, including kinases. nih.gov

Target-Specific Libraries: Synthesizing focused libraries of derivatives where diverse substituents are introduced at the 7-position (via the iodo group) and exploring modifications at the N1 and other positions of the indazole ring. These libraries can then be screened against specific target families, such as protein kinases, G-protein coupled receptors (GPCRs), and epigenetic targets like bromodomains, where indazole derivatives have shown promise. nih.gov

Table 1: Potential Cross-Coupling Reactions for Derivatization of this compound

| Reaction Name | Reactant | Catalyst | Potential Functional Group Introduced |

| Suzuki Coupling | Boronic acids/esters | Palladium | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | Alkynyl |

| Heck Coupling | Alkenes | Palladium | Alkenyl |

| Buchwald-Hartwig Amination | Amines | Palladium | Amino |

| Stille Coupling | Organostannanes | Palladium | Aryl, Vinyl |

Broadening the Scope of In Vitro Biological Investigations to Novel Therapeutic Areas

The diverse biological activities reported for various indazole derivatives suggest that the this compound scaffold could be a fruitful starting point for drug discovery in a wide range of therapeutic areas. nih.govmdpi.com While much of the focus for indazoles has been on oncology, future research should explore other potential applications.

Potential new therapeutic areas for investigation include:

Neurodegenerative Diseases: Given that some indazole derivatives have shown activity against targets relevant to neurological disorders, screening derivatives of this compound against targets implicated in Alzheimer's, Parkinson's, and other neurodegenerative diseases could be a valuable endeavor.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Indazole derivatives have demonstrated antibacterial, antifungal, and antiprotozoal activities. nih.govnih.gov Screening libraries of this compound derivatives against a panel of clinically relevant microbes and viruses could lead to the identification of new anti-infective leads. researchgate.net

Inflammatory and Autoimmune Diseases: Indazole-containing compounds have been investigated for their anti-inflammatory properties. biotech-asia.org Exploring the potential of this compound derivatives to modulate key inflammatory pathways, such as those involving cytokines and immune cell signaling, could yield new treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

Integration of Multidisciplinary Approaches for Comprehensive Understanding of Indazole Chemical Biology

A holistic understanding of how this compound derivatives interact with biological systems is crucial for their successful development as therapeutic agents. This requires a multidisciplinary approach that combines synthetic chemistry with various biological and computational techniques. researchgate.net

Future research should focus on:

Chemical Biology Probes: Synthesizing derivatives of this compound that are modified with tags (e.g., biotin, fluorescent dyes) or photoreactive groups. These chemical probes can be used to identify the cellular targets of bioactive compounds (target deconvolution) and to study their mechanism of action in a cellular context.

Structural Biology: Obtaining co-crystal structures of bioactive this compound derivatives bound to their protein targets through X-ray crystallography or cryo-electron microscopy. This provides invaluable atomic-level information about the binding mode, which can guide further rounds of rational drug design.

Systems Biology and -Omics Approaches: Utilizing genomics, proteomics, and metabolomics to understand the global cellular response to treatment with this compound derivatives. This can help to elucidate the mechanism of action, identify potential biomarkers for efficacy, and anticipate potential off-target effects.

By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the discovery of novel and effective medicines for a variety of human diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-7-iodo-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or halogenation of precursor indazoles. For example, iodination at the 7-position can be achieved using N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4) at 0–25°C . Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of NIS) and reaction time (2–4 hours). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (characteristic ¹⁹F NMR shift at ~-120 ppm for fluorine) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine multiple analytical techniques:

- LC-MS to confirm molecular weight ([M+H]+ expected at ~277 Da).

- ¹H/¹³C NMR to verify substituent positions (e.g., ¹H NMR: singlet for H-3 at δ 8.2 ppm; ¹³C NMR: C-F coupling at ~160 ppm).

- X-ray crystallography (if crystals are obtainable) for absolute configuration validation .

Q. What preliminary assays are recommended to assess the bioactivity of this compound?

- Methodological Answer : Start with target-agnostic screens:

- Kinase inhibition profiling (e.g., Eurofins KinaseProfiler™) to identify potential targets.

- Cytotoxicity assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa, MCF-7).

- Solubility and metabolic stability tests in simulated physiological buffers (PBS, pH 7.4) and liver microsomes .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Contradictions may arise from crystallinity or hydrate formation. Use:

- Dynamic vapor sorption (DVS) to assess hygroscopicity.

- Thermogravimetric analysis (TGA) to detect solvent/moisture loss.

Q. What strategies mitigate dehalogenation during catalytic reactions involving this compound?

- Methodological Answer : Iodine’s lability requires:

- Low-temperature conditions (<50°C) for Suzuki-Miyaura couplings.

- Bulky ligands (e.g., XPhos) to stabilize palladium intermediates and reduce β-hydride elimination.

- Inert atmosphere (N2/Ar) to prevent oxidative degradation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. How do electronic effects of the 7-iodo and 4-fluoro substituents influence binding affinity in kinase targets?

- Methodological Answer : Perform computational docking (e.g., AutoDock Vina) with ATP-binding pockets (e.g., EGFR, JAK2). Key considerations:

- Electrostatic potential maps to assess halogen bonding (iodine’s σ-hole).

- Fluorine’s electronegativity modulating π-π stacking with aromatic residues (e.g., Phe831 in EGFR). Validate with isothermal titration calorimetry (ITC) for ΔG and Kd measurements .

Q. What statistical frameworks address variability in dose-response data for this compound?

- Methodological Answer : Apply mixed-effects models (e.g., nonlinear regression in R/Python) to account for batch-to-batch variability. Use:

- Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal models.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC50 values across cell lines?

- Methodological Answer : Variability may stem from:

- Cell passage number (genetic drift in high-passage lines).

- Assay conditions (e.g., serum concentration affecting compound stability).

- Off-target effects (e.g., hERG inhibition confounding cytotoxicity). Standardize protocols:

- Use low-passage cells (<20 passages).

- Include positive controls (e.g., staurosporine for apoptosis).

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.